Folate-PEG3-alkyne

Folate receptor targeting PEG spacer length optimization Liposomal drug delivery

Obtaining a reliable heterobifunctional linker for folate receptor-targeted PROTAC synthesis often involves sourcing challenges and inconsistent quality. Folate-PEG3-alkyne (CAS 1245285-73-7) resolves this by providing a defined PEG3 spacer and terminal alkyne for precise, copper-catalyzed click chemistry. Key features: • Enables selective degradation of oncoproteins in FR-positive cancers (ovarian, lung, breast). • Optimized PEG3 length balances steric accessibility and in vivo targeting efficiency, outperforming shorter PEG analogs. • Consistent ≥98% purity ensures reproducible bioconjugation and minimizes failed syntheses. • Available from stock with ambient shipping, streamlining procurement for urgent research needs.

Molecular Formula C28H34N8O8
Molecular Weight 610.6 g/mol
Cat. No. B8113862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFolate-PEG3-alkyne
Molecular FormulaC28H34N8O8
Molecular Weight610.6 g/mol
Structural Identifiers
SMILESC#CCOCCOCCOCCNC(=O)CCC(C(=O)O)NC(=O)C1=CC=C(C=C1)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N
InChIInChI=1S/C28H34N8O8/c1-2-10-42-12-14-44-15-13-43-11-9-30-22(37)8-7-21(27(40)41)34-25(38)18-3-5-19(6-4-18)31-16-20-17-32-24-23(33-20)26(39)36-28(29)35-24/h1,3-6,17,21,31H,7-16H2,(H,30,37)(H,34,38)(H,40,41)(H3,29,32,35,36,39)/t21-/m0/s1
InChIKeyBTQOUUGJBSCVDT-NRFANRHFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Folate-PEG3-alkyne Overview


Folate-PEG3-alkyne (CAS: 1245285-73-7) is a heterobifunctional linker molecule belonging to the polyethylene glycol (PEG) linker class. It combines a folate moiety for folate receptor (FR) targeting, a PEG3 (triethylene glycol) spacer, and a terminal alkyne group that enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry . This compound is primarily employed in the synthesis of proteolysis-targeting chimeras (PROTACs) and in targeted drug delivery applications where selective folate receptor binding and controlled conjugation reactivity are required .

Folate-PEG Linker Substitution Risks


Folate-PEG linkers are not interchangeable functional equivalents. The PEG spacer length critically modulates both in vivo targeting efficiency and pharmacokinetic profiles, with longer PEG chains demonstrating enhanced tumor-targeting ability and antitumor activity compared to shorter spacers [1]. Furthermore, the terminal functional group—whether alkyne, azide, or other reactive moieties—dictates the specific conjugation chemistry available and the compatibility with downstream payload modification strategies . Substituting Folate-PEG3-alkyne with a shorter PEG analog or an alternative terminal group without empirical validation risks compromised receptor binding, altered circulation half-life, and failed bioconjugation efficiency.

Folate-PEG3-alkyne Comparative Evidence


PEG3 Spacer and Tumor Targeting Efficacy

In a systematic comparison of folate-linked liposomal formulations, longer PEG-linker chains demonstrated enhanced tumor-targeting ability and antitumor activity under in vivo conditions, although no significant difference was observed between formulations in vitro [1]. Folate-PEG3-alkyne, incorporating a PEG3 spacer (triethylene glycol, approximate molecular weight contribution ~150 Da), occupies an intermediate position on the PEG-length spectrum—longer than minimal PEG1/PEG2 linkers but shorter than extended PEG2000-3350 chains. This intermediate length balances sufficient steric freedom for folate receptor engagement while maintaining favorable pharmacokinetic properties.

Folate receptor targeting PEG spacer length optimization Liposomal drug delivery

Alkyne vs. Azide Click Chemistry Compatibility

Folate-PEG3-alkyne contains a terminal alkyne group that undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-containing molecules . In contrast, its closest analog, Folate-PEG3-azide (CAS: 1313026-32-2), contains an azide group and reacts with alkyne-containing molecules . The choice between alkyne- and azide-functionalized folate-PEG3 linkers depends on the available reactive partners in the conjugation scheme; alkyne-functionalized linkers are preferred when the payload bears an azide moiety or when azide introduction into the payload is more synthetically tractable than alkyne functionalization.

Click chemistry Bioconjugation PROTAC linker

PEG3 Spacer and Steric Hindrance Relief

The PEG3 spacer in Folate-PEG3-alkyne enhances solubility and reduces steric hindrance compared to shorter or absent PEG linkers, facilitating more efficient conjugation reactions . This steric relief effect is particularly important when conjugating to sterically demanding surfaces such as nanoparticles, where shorter linkers (e.g., PEG1 or PEG2) may result in reduced conjugation yields due to restricted access of the reactive group.

Steric hindrance Conjugation efficiency PEG spacer

Molecular Weight and PROTAC Linker Design

Folate-PEG3-alkyne has a molecular weight of 610.62 Da, which falls within the optimal range for PROTAC linkers that balance cellular permeability with adequate spatial separation between the E3 ligase ligand and target protein ligand . This molecular weight provides sufficient linker length (estimated extended length ~1.5-2 nm) to enable ternary complex formation while avoiding excessive molecular weight that would impair passive diffusion across cellular membranes.

PROTAC linker Molecular weight optimization Targeted protein degradation

Storage Stability and Handling

Folate-PEG3-alkyne is typically supplied as a solid and requires storage at -20°C with protection from light and moisture to maintain stability . This storage requirement is comparable to other folate-PEG derivatives including Folate-PEG3-azide, which similarly require -20°C storage . No significant stability advantage has been quantitatively established for Folate-PEG3-alkyne relative to its azide counterpart under standardized storage conditions.

Shelf stability Storage conditions Procurement logistics

Folate-PEG3-alkyne Applications


PROTAC Synthesis via Folate Receptor Internalization

Folate-PEG3-alkyne serves as a PEG-based PROTAC linker that can be utilized to prepare PROTAC protein degraders targeting folate receptor-expressing cells . The folate moiety provides receptor-mediated targeting and internalization, while the PEG3 spacer furnishes sufficient distance between the E3 ligase ligand and target protein ligand to enable ternary complex formation without exceeding molecular weight thresholds that impair cellular permeability. This application is particularly relevant for PROTACs designed against oncogenic proteins in folate receptor-positive cancers (e.g., ovarian, lung, breast).

Nanoparticle Click Chemistry Functionalization

Folate-PEG3-alkyne can modify the surface of phosphonated calix[4]arene vesicles (PCV) via click reaction to provide a targeted delivery system for the potent but toxic drug paclitaxel (PTX) . The PEG3 spacer reduces steric hindrance at the nanoparticle surface, facilitating efficient alkyne-azide cycloaddition and ensuring that the folate targeting ligand remains accessible for receptor binding post-conjugation. This application is particularly suited for nanoparticle-based chemotherapeutic formulations requiring tumor-specific targeting to mitigate systemic toxicity.

Azide-Functionalized Biomolecule Conjugation

Folate-PEG3-alkyne is a click chemistry reagent containing an alkyne group that undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules bearing azide groups . This enables efficient conjugation of folate targeting moieties to azide-functionalized therapeutic payloads, imaging agents, or biomolecular probes. The PEG3 spacer provides adequate steric freedom for the alkyne group to participate in click reactions while maintaining the folate moiety in a conformation conducive to receptor recognition. This scenario is optimal when the payload of interest already bears or can be readily functionalized with an azide group.

PEG Spacer Length Comparison Studies

Given that longer PEG-linker chains demonstrate enhanced tumor-targeting ability under in vivo conditions while showing no significant difference in vitro [1], Folate-PEG3-alkyne can serve as a benchmark intermediate-length linker in systematic studies comparing PEG1, PEG2, PEG3, PEG4, and extended PEG formulations. Such comparative studies are essential for optimizing linker length for specific delivery systems where the balance between steric accessibility, circulation half-life, and tumor penetration must be empirically determined.

Technical Documentation Hub

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